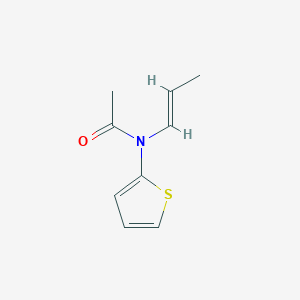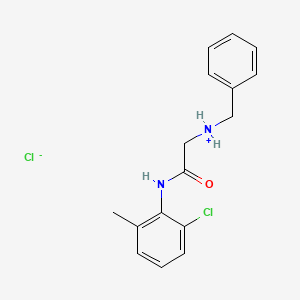
A B-Dibromocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A B-Dibromocinnamic acid, also known as 2,3-dibromo-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H6Br2O2. This compound is a derivative of cinnamic acid, where two bromine atoms are added to the alpha and beta positions of the carbon chain. It is a white crystalline solid that is used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A B-Dibromocinnamic acid can be synthesized through the bromination of cinnamic acid. The process involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product precipitates out of the solution and can be isolated by filtration and air-dried .
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the use of carbon tetrachloride as a solvent and bromine as the brominating agent. The reaction is carried out at boiling temperatures to ensure complete bromination. The crude product is then purified through recrystallization to obtain a high yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
A B-Dibromocinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Elimination Reactions: The compound can undergo dehydrobromination to form phenylpropiolic acid.
Addition Reactions: The double bond in the cinnamic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Bromine: Used for the initial bromination of cinnamic acid.
Dichloromethane: Common solvent for the bromination reaction.
Cyclohexene: Used to remove excess bromine from the reaction mixture.
Major Products Formed
Phenylpropiolic Acid: Formed through the dehydrobromination of this compound.
Various Substituted Derivatives: Formed through substitution reactions with different reagents.
Applications De Recherche Scientifique
A B-Dibromocinnamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of A B-Dibromocinnamic acid involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the double bond in the cinnamic acid moiety. The compound can undergo elimination reactions to form phenylpropiolic acid, which can further participate in other chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-phenylpropanoic Acid: A closely related compound with similar chemical properties.
Hydrocinnamic Acid: Another derivative of cinnamic acid with different substituents.
Uniqueness
A B-Dibromocinnamic acid is unique due to the presence of two bromine atoms at the alpha and beta positions, which significantly alters its chemical reactivity and properties compared to other cinnamic acid derivatives. This makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
708-81-6 |
|---|---|
Formule moléculaire |
C9H6Br2O2 |
Poids moléculaire |
305.95 g/mol |
Nom IUPAC |
(E)-2,3-dibromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)/b8-7+ |
Clé InChI |
YCUQJKHDFXAMBE-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
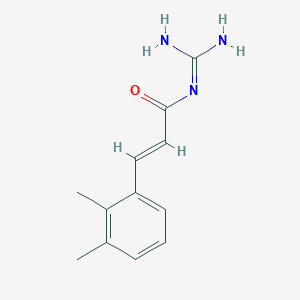
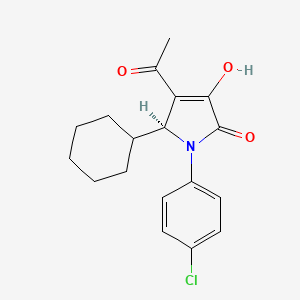

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
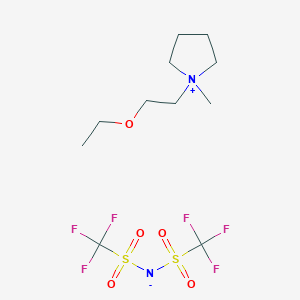

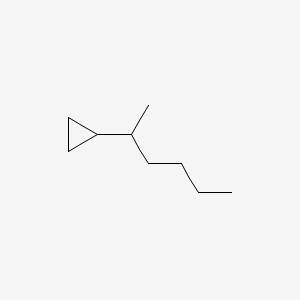
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
